3a-(fluoromethyl)octahydro-1H-isoindole 3a-(fluoromethyl)octahydro-1H-isoindole
Brand Name: Vulcanchem
CAS No.: 2098096-53-6
VCID: VC3131098
InChI: InChI=1S/C9H16FN/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-7H2
SMILES: C1CCC2(CNCC2C1)CF
Molecular Formula: C9H16FN
Molecular Weight: 157.23 g/mol

3a-(fluoromethyl)octahydro-1H-isoindole

CAS No.: 2098096-53-6

Cat. No.: VC3131098

Molecular Formula: C9H16FN

Molecular Weight: 157.23 g/mol

* For research use only. Not for human or veterinary use.

3a-(fluoromethyl)octahydro-1H-isoindole - 2098096-53-6

Specification

CAS No. 2098096-53-6
Molecular Formula C9H16FN
Molecular Weight 157.23 g/mol
IUPAC Name 7a-(fluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole
Standard InChI InChI=1S/C9H16FN/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-7H2
Standard InChI Key BKDBMUOIJGQRCE-UHFFFAOYSA-N
SMILES C1CCC2(CNCC2C1)CF
Canonical SMILES C1CCC2(CNCC2C1)CF

Introduction

Chemical Structure and Properties

Structural Characteristics

3a-(Fluoromethyl)octahydro-1H-isoindole features a bicyclic framework with a fluoromethyl group (CH₂F) at the 3a bridgehead position. This compound belongs to the broader class of saturated isoindoles, similar to the reported 3a-(trifluoromethyl)-octahydro-1H-isoindole. The key difference is the presence of a monofluorinated methyl group rather than a trifluoromethyl moiety.

The octahydro designation indicates complete saturation of the basic isoindole framework, resulting in a conformationally constrained bicyclic system. This structural rigidity can influence molecular recognition when the compound interacts with biological targets.

Physical and Chemical Properties

Based on structural analysis and comparison with analogous compounds, the following properties can be predicted for 3a-(fluoromethyl)octahydro-1H-isoindole:

Table 1: Predicted Physicochemical Properties of 3a-(Fluoromethyl)octahydro-1H-isoindole

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₉H₁₄FNStructure analysis
Molecular Weight155.22 g/molCalculated from formula
State at Room TemperatureSolidBased on similar octahydroisoindoles
Log P1.2-1.8Estimated from related structures
SolubilityModerately soluble in organic solvents; limited water solubilityBased on similar fluorinated heterocycles
pKa (NH)Approximately 8-9Comparable to other isoindolines

The fluoromethyl group introduces distinct electronic and steric properties compared to the trifluoromethyl group found in related compounds. The C-F bond creates a dipole moment that can influence intermolecular interactions, potentially affecting crystal packing, solubility, and biological target binding.

Comparison with Related Compounds

Structural Comparison

The table below compares 3a-(fluoromethyl)octahydro-1H-isoindole with structurally related compounds identified in the literature:

Table 2: Structural Comparison of 3a-(Fluoromethyl)octahydro-1H-isoindole with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Features
3a-(Fluoromethyl)octahydro-1H-isoindoleC₉H₁₄FN155.22 g/molMonofluorinated methyl at 3a position
3A-(Trifluoromethyl)-octahydro-1H-isoindoleC₉H₁₄F₃N193.21 g/molTrifluoromethyl group at 3a position
7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindoleC₉H₁₄F₃N193.21 g/molTrifluoromethyl group at 7a position
2-[2-(Trifluoromethyl)pyridin-4-yl]-octahydro-1H-isoindoleC₁₄H₁₇F₃N₂270.29 g/molTrifluoromethylpyridinyl substituent at N-2 position

Electronic and Steric Differences

The monofluorinated methyl group in 3a-(fluoromethyl)octahydro-1H-isoindole would exhibit different electronic properties compared to the trifluoromethyl groups in related compounds. Specific differences include:

  • Reduced electron-withdrawing effect compared to CF₃ groups

  • Different dipole moment magnitude and orientation

  • Altered hydrogen bonding capabilities

  • Modified steric bulk and conformational preferences

These distinctions could significantly impact how the molecule interacts with biological targets, potentially leading to different pharmacological profiles compared to its trifluoromethylated counterparts.

Potential ActivityMechanistic RationaleBasis of Prediction
Neuroprotective EffectsPossible modulation of neuroreceptors or enzymes involved in neurodegenerative pathwaysIsoindole derivatives have shown neuroprotective properties
Anticancer ActivityPotential inhibition of cell proliferation pathwaysRelated isoindole structures demonstrate anticancer effects
Anti-inflammatory PropertiesPossible interaction with inflammatory mediatorsFluorinated heterocycles often exhibit anti-inflammatory activity
Metabolic Enzyme InhibitionPotential binding to enzyme active sitesThe rigid bicyclic structure combined with the fluoromethyl group could enable specific enzyme interactions

Advantages of Fluorine Incorporation

Analytical Characterization

Analytical TechniqueExpected Key Features
¹H NMRCharacteristic fluoromethyl doublet (²JH-F coupling); complex multiplets for the saturated bicyclic system
¹⁹F NMRSingle resonance for the fluoromethyl group with characteristic coupling patterns
¹³C NMRDoublet for fluoromethyl carbon (¹JC-F ~160-170 Hz); characteristic chemical shifts for bridgehead carbons
Mass SpectrometryMolecular ion peak at m/z 155; characteristic fragmentation patterns including loss of HF
IR SpectroscopyC-F stretching band (~1000-1100 cm⁻¹); N-H stretching (~3300-3400 cm⁻¹)

These spectroscopic features would be essential for structural confirmation and purity assessment of synthesized material.

Research Directions and Future Prospects

Synthesis Optimization

Future research efforts should focus on developing efficient synthetic routes to 3a-(fluoromethyl)octahydro-1H-isoindole with:

  • Stereocontrolled introduction of the fluoromethyl group

  • Scalable procedures suitable for larger-scale production

  • Environmentally benign conditions minimizing toxic reagents and waste

The approaches used for trifluoromethylated isoindoles could serve as starting points, with appropriate modifications to account for the different reactivity of monofluorinated versus trifluorinated intermediates.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies comparing 3a-(fluoromethyl)octahydro-1H-isoindole with related compounds would provide valuable insights into:

  • The effect of fluorine count (mono vs. tri) on biological activity

  • The importance of fluorine positioning within the isoindole scaffold

  • Stereochemical requirements for optimal biological target engagement

Such studies could build upon existing knowledge of isoindole pharmacology while exploring the unique properties introduced by the fluoromethyl substituent.

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